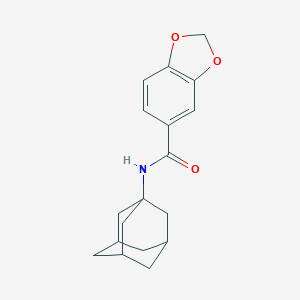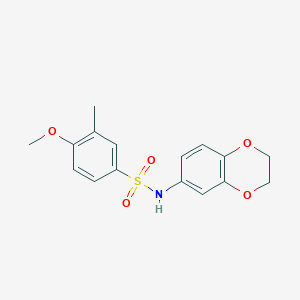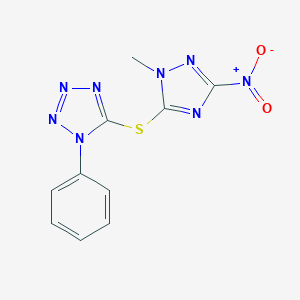
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide, also known as MDMA, is a psychoactive drug that has gained widespread popularity in recent years. While it is often associated with recreational use, it has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria and increased sociability. It also activates the sympathetic nervous system, leading to increased heart rate and blood pressure. However, the exact mechanism of action is still not fully understood.
Biochemical and Physiological Effects:
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has a number of biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. It can also cause dehydration and electrolyte imbalances, leading to potential health risks. Long-term use has been associated with cognitive deficits and mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has several advantages for laboratory experiments, including its ability to increase empathy and reduce fear, making it a useful tool for studying social behavior. However, its potential for abuse and neurotoxicity make it a challenging substance to work with, and strict safety protocols must be followed to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide, including further studies on its potential therapeutic applications, as well as investigations into its long-term effects on the brain and body. Additionally, there is a need for the development of safer and more efficient synthesis methods, as well as the exploration of alternative substances with similar effects. Overall, continued research on N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has the potential to lead to significant advances in the field of psychotherapy and neuroscience.
Synthesemethoden
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the reaction of safrole with hydrochloric acid, followed by the addition of methylamine and reduction with sodium borohydride. While this method has been used for illicit production, it is not recommended for laboratory use due to safety concerns. Instead, alternative methods have been developed that are safer and more efficient.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide can increase empathy and reduce fear, making it a promising candidate for psychotherapy. However, further research is needed to fully understand its effects and potential risks.
Eigenschaften
Produktname |
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H21NO3/c20-17(14-1-2-15-16(6-14)22-10-21-15)19-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,19,20) |
InChI-Schlüssel |
VRESHOVMDCONOA-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)
![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)
